molecular formula C13H17N3O4 B1488536 N2-[(benzylamino)carbonyl]-L-glutamine CAS No. 1309037-26-0

N2-[(benzylamino)carbonyl]-L-glutamine

Cat. No.: B1488536
CAS No.: 1309037-26-0
M. Wt: 279.29 g/mol
InChI Key: BZAOKHUDPLJHHD-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N²-[(Benzylamino)carbonyl]-L-glutamine is a modified amino acid derivative where the α-amino group of L-glutamine is functionalized with a benzylaminocarbonyl moiety. This modification alters its physicochemical and biological properties, making it relevant in pharmaceutical and biochemical research.

Properties

IUPAC Name

(2S)-5-amino-2-(benzylcarbamoylamino)-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O4/c14-11(17)7-6-10(12(18)19)16-13(20)15-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H2,14,17)(H,18,19)(H2,15,16,20)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZAOKHUDPLJHHD-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)NC(CCC(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CNC(=O)N[C@@H](CCC(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N2-[(benzylamino)carbonyl]-L-glutamine typically involves the reaction of L-glutamine with benzylamine under specific conditions. The reaction can be carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The process may require the use of coupling agents like carbodiimides (e.g., dicyclohexylcarbodiimide) to facilitate the formation of the amide bond.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the reaction conditions to achieve high yields and purity. Large-scale reactors and continuous flow systems may be employed to ensure consistent quality and efficiency. Purification steps such as recrystallization or chromatography are used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: N2-[(benzylamino)carbonyl]-L-glutamine can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: : Reduction reactions can be used to modify the compound's structure.

  • Substitution: : Substitution reactions can introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions:
  • Oxidation: : Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound.

Scientific Research Applications

N2-[(benzylamino)carbonyl]-L-glutamine has several scientific research applications:

  • Chemistry: : It is used as a building block in organic synthesis and as a reagent in chemical reactions.

  • Biology: : The compound is studied for its role in biological processes and its potential as a biomarker.

  • Medicine: : It has potential therapeutic applications, including as an anti-inflammatory agent and in drug delivery systems.

  • Industry: : It is used in the development of new materials and in various industrial processes.

Mechanism of Action

The mechanism by which N2-[(benzylamino)carbonyl]-L-glutamine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing biological processes. The exact mechanism can vary depending on the context in which the compound is used.

Comparison with Similar Compounds

Table 1: Key Properties of N²-[(Benzylamino)carbonyl]-L-Glutamine and Analogues

Compound Name CAS Number Molecular Formula Molecular Weight Key Applications/Synonyms Synthesis & Properties
N²-[(Benzylamino)carbonyl]-L-glutamine Not explicitly listed Likely C₁₃H₁₅N₃O₄ ~277.28 (calc.) Hypothesized: Enzyme inhibition, drug synthesis (based on analogues) Likely synthesized via carbodiimide-mediated coupling of benzylamine to L-glutamine .
N²-Acetyl-L-glutamine 2490-97-3 C₇H₁₂N₂O₄ 188.18 Biochemical research; metabolite analysis Acetylation of L-glutamine; stable, water-soluble .
N²-Phenylacetyl-L-glutamine 28047-15-6 C₁₃H₁₆N₂O₄ 264.28 Biomarker in metabolic studies; associated with microbiota and cancer Derived from phenylacetic acid and glutamine; detected via chromatography .
N-(tert-Butoxycarbonyl)-L-glutamine (BOC-L-Gln-OH) 13726-85-7 C₁₀H₁₈N₂O₅ 246.26 Peptide synthesis; protects amino groups during solid-phase synthesis Introduced via tert-butoxycarbonyl (BOC) group; enhances solubility .
N²-(Benzyloxycarbonyl)-L-glutamine 2212-75-1 C₁₄H₁₆N₂O₅ 292.29 Anti-ulcer agent; inhibitor of acetohydroxy acid synthase (AHAS); neomycin B synthesis Benzyloxycarbonyl (Cbz) protection; used in enzymatic studies .
N²-L-Alanyl-L-glutamine Not provided C₈H₁₅N₃O₄ 217.22 Clinical nutrition (stable dipeptide for patients requiring glutamine supplementation) Synthesized via peptide bond formation; high stability in formulations .
Fmoc-L-glutamine 198134-12-2 C₂₆H₂₄N₂O₅ 444.48 Solid-phase peptide synthesis (SPPS); fluorescent tagging 9-Fluorenylmethoxycarbonyl (Fmoc) protection; UV-active for monitoring reactions .

Structural and Functional Insights

Modification Impact: The benzylaminocarbonyl group in the target compound introduces a bulky aromatic moiety, likely enhancing lipophilicity compared to acetyl (N²-Acetyl) or carbamate (BOC/Cbz) derivatives. This could improve membrane permeability but may reduce aqueous solubility . N²-(Benzyloxycarbonyl)-L-glutamine shares a benzyl-derived group but differs in the linker (ester vs. amide), affecting enzymatic stability and target interactions .

Biological Activity :

  • N²-Phenylacetyl-L-glutamine is a biomarker linked to gut microbiota metabolism, highlighting the role of acyl modifications in host-microbe interactions .
  • BOC- and Fmoc-protected glutamines are critical in peptide synthesis, where protecting groups dictate reaction efficiency and product purity .

Synthetic Optimization :

  • Derivatives like sulfone-amidosulfonyl glutamines () require factorial experiments to optimize temperature and reaction time, suggesting similar empirical approaches may apply to the target compound .

Key Research Findings

  • Clinical Use : N²-L-Alanyl-L-glutamine’s stability in injections underscores the importance of dipeptide formulations for metabolic support .
  • Toxicity : Sulfone-amidosulfonyl derivatives exhibit experimentally determined toxicity, emphasizing the need for rigorous safety profiling in modified glutamines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N2-[(benzylamino)carbonyl]-L-glutamine
Reactant of Route 2
Reactant of Route 2
N2-[(benzylamino)carbonyl]-L-glutamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.